molecular formula C8H12N4O4 B13478383 (3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate

(3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate

Cat. No.: B13478383
M. Wt: 228.21 g/mol
InChI Key: YRNZTCGKMZLHOX-UHFFFAOYSA-N
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Description

(3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate typically involves the reaction of 3-nitro-1H-1,2,4-triazole with 2,2-dimethylpropanoic acid in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent .

Medicine: In the field of medicine, derivatives of this compound are being explored for their potential as therapeutic agents. They are being investigated for their anticancer, antiviral, and anti-inflammatory properties .

Industry: In industry, this compound is used in the development of new materials with unique properties. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: (3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate is unique due to its combination of a nitro group and a triazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

IUPAC Name

(3-nitro-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C8H12N4O4/c1-8(2,3)6(13)16-5-11-4-9-7(10-11)12(14)15/h4H,5H2,1-3H3

InChI Key

YRNZTCGKMZLHOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCN1C=NC(=N1)[N+](=O)[O-]

Origin of Product

United States

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